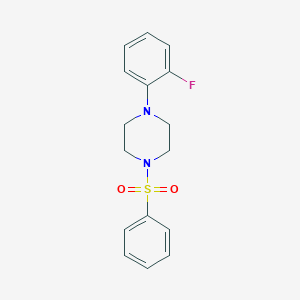

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine

説明

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C16H17FN2O2S It is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a phenylsulfonyl group

特性

IUPAC Name |

1-(benzenesulfonyl)-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c17-15-8-4-5-9-16(15)18-10-12-19(13-11-18)22(20,21)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWTUKMYYGFXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from -78°C to 100°C, depending on the specific reaction .

科学的研究の応用

Pharmaceutical Development

The compound's piperazine core, characterized by a six-membered ring with two nitrogen atoms, offers a versatile scaffold for medicinal chemistry. Its structural modifications, particularly the fluorophenyl and phenylsulfonyl substitutions, enhance its lipophilicity and pharmacokinetic properties, making it a candidate for drug development.

Potential Therapeutic Uses

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, with some compounds showing selective serotonin reuptake inhibition.

- Antiviral Properties : Research indicates that derivatives of 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine exhibit antiviral activities against viruses such as chikungunya virus (CHIKV) and Zika virus (ZIKV) .

Antiviral Research

Recent studies have focused on the compound's efficacy against viral infections. For instance, analogues of this compound have been identified as potent inhibitors of CHIKV in vitro, demonstrating significant antiviral activity with selectivity indices indicating low cytotoxicity .

Case Study: CHIKV Inhibition

- A study detailed the synthesis of various piperazine derivatives, including this compound, which showed promising results in inhibiting CHIKV replication in Vero cells. The optimized compounds from this series exhibited lower EC50 values, indicating higher potency against the virus .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets. The compound's ability to modulate ion channels and inhibit viral replication pathways has been highlighted in several studies.

Biological Target Interaction

- The compound has been shown to interact with the Kir1 channel in Aedes aegypti, affecting the mosquito's renal function and potentially serving as a novel insecticide approach .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Lacks fluorine substitution | Antiviral and antiproliferative properties |

| 1-(4-Bromophenyl)-4-(phenylsulfonyl)piperazine | Bromine instead of fluorine | Potential neuropharmacological effects |

| 1-(3-Nitrophenyl)-4-(phenylsulfonyl)piperazine | Nitro group substitution | Enhanced antibacterial activity |

This table highlights how the presence of specific substituents can influence biological activity and therapeutic potential.

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the phenylsulfonyl group contributes to its stability and solubility. The compound may modulate the activity of these targets, leading to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Similar compounds to 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine include:

1-(2-Fluorophenyl)piperazine: Lacks the phenylsulfonyl group, which may result in different biological activity and chemical properties.

4-(Phenylsulfonyl)piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

1-(2-Chlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which may influence its reactivity and biological activity

The uniqueness of this compound lies in its combination of the fluorophenyl and phenylsulfonyl groups, which confer specific chemical and biological properties that are valuable in various research applications.

生物活性

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential antiviral properties. This article delves into the biological activity of this compound, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a piperazine ring substituted with a fluorophenyl and a phenylsulfonyl group, which are crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds within the piperazine scaffold, including this compound, exhibit antiviral properties by inhibiting key viral replication mechanisms. Specifically, they have been shown to act as inhibitors against various arboviruses such as chikungunya virus (CHIKV) and dengue virus (DENV) by targeting host cell pathways essential for viral entry and replication.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the piperazine core and the sulfonamide group can significantly affect the biological activity of these compounds. For instance, the substitution patterns on the phenyl rings and the nature of the sulfonamide group have been correlated with increased potency against viral targets.

Table 1: Structure-Activity Relationship Findings

| Compound | Modifications | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 1 | Initial hit | 8.68 | 122 | 14.2 |

| 6a | Optimized | < 1.0 | >1000 | >1000 |

| 8a | Isopropylamine | 5.5 | 66.4 | 9.83 |

| 8b | Tert-butylamine | 3.5 | 18.6 | 1.17 |

Case Studies

Chikungunya Virus Inhibition : A study highlighted that analogues of piperazine derivatives, including those similar to this compound, displayed significant antiviral activity against CHIKV in vitro. The optimized compound demonstrated an EC50 value significantly lower than that of initial hits, indicating improved efficacy through structural modifications .

Dengue Virus Activity : Another investigation focused on the inhibition of DENV using a series of piperazine-based compounds. The results indicated that certain modifications led to enhanced selectivity and potency against DENV, suggesting a promising therapeutic pathway for treating viral infections where no effective vaccines currently exist .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step reactions, often starting with functionalized piperazine derivatives. For example, a click chemistry approach using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce fluorophenyl and sulfonyl groups. Key parameters include:

- Solvent system : A 1:2 ratio of HO:DCM ensures phase separation and efficient product extraction .

- Catalyst loading : CuSO·5HO (0.3 equiv.) and sodium ascorbate (0.6 equiv.) optimize reaction kinetics while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) resolves structurally similar intermediates .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns, e.g., fluorophenyl protons at δ ~7.3 ppm and piperazine methylene signals at δ ~3.2–3.8 ppm .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHFNOS: theoretical 318.08 g/mol).

- X-ray crystallography : Resolves conformational flexibility of the piperazine ring and sulfonyl group orientation .

Q. What purification strategies are effective for isolating high-purity this compound?

Q. How is the compound’s preliminary bioactivity assessed in vitro?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme inhibition : IC values for kinases or phosphodiesterases using fluorometric assays .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interaction with therapeutic targets like kinases or GPCRs?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or serotonin receptors (5-HT) based on structural homology .

- Docking software : AutoDock Vina or Schrödinger Suite optimizes binding pose predictions.

- Validation : Compare computed binding energies (ΔG) with experimental IC values to refine docking parameters .

Q. What strategies address contradictions in bioactivity data across studies?

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Structural analogs : Compare activity trends of derivatives (e.g., nitrobenzyl or trifluoromethyl substitutions) to identify SAR outliers .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Electron-withdrawing groups : Fluorine at the 2-position enhances metabolic stability but may reduce solubility .

- Sulfonyl modifications : Replacing phenylsulfonyl with heteroaryl groups (e.g., pyridinyl) improves target selectivity .

- Piperazine ring substitution : N-methylation reduces basicity, potentially altering CNS penetration .

Q. What methodologies are recommended for assessing the compound’s in vitro toxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。